2,5-Dibromohydroquinone

描述

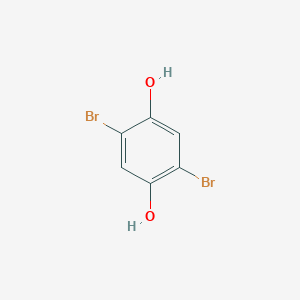

2,5-Dibromohydroquinone, also known as 2,5-Dibromo-1,4-benzenediol, is an organic compound with the molecular formula C6H4Br2O2. It is a derivative of hydroquinone where two hydrogen atoms are replaced by bromine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

准备方法

Synthetic Routes and Reaction Conditions

2,5-Dibromohydroquinone can be synthesized through the bromination of hydroquinone. The reaction typically involves the use of bromine or a bromine source in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and hydroquinone in a controlled environment to achieve high yields and purity. The reaction is monitored to ensure the selective bromination and minimize the formation of by-products .

化学反应分析

Types of Reactions

2,5-Dibromohydroquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dibromo-1,4-benzoquinone.

Reduction: It can be reduced back to hydroquinone derivatives.

Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.

Major Products Formed

Oxidation: 2,5-Dibromo-1,4-benzoquinone.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

DBHQ serves as an important pharmaceutical intermediate . It is utilized in the synthesis of various medicinal compounds, particularly those that require brominated aromatic structures. The compound's reactivity allows for the development of new drugs with enhanced therapeutic properties .

Case Study: Drug Development

In a recent study, researchers synthesized novel compounds using this compound as a starting material. These compounds exhibited promising activity against specific cancer cell lines, highlighting DBHQ's potential role in anticancer drug development .

Environmental Science

DBHQ has been identified as a disinfection byproduct (DBP) in chlorinated drinking water. Its presence raises concerns regarding public health due to potential toxic effects associated with long-term exposure. Research indicates that DBHQ can contribute to harmful health outcomes, including carcinogenic risks and reproductive issues when present in significant concentrations in drinking water .

Health Impact Assessment

A comprehensive study assessed various DBPs, including DBHQ, focusing on their health impacts. The findings suggested that exposure to such compounds could lead to serious health risks, necessitating improved water treatment technologies to minimize their formation during disinfection processes .

Material Science

In material science, this compound has been explored for its potential in creating advanced materials. For instance, it has been used as a monomer for synthesizing crosslinked polymers that exhibit unique electronic properties suitable for applications in organic electronics and photonics .

Case Study: Polymer Development

Research demonstrated that polymers derived from DBHQ can be utilized in photovoltaic cells due to their ability to facilitate charge transport. This application underscores the versatility of DBHQ beyond traditional uses and positions it as a valuable component in developing sustainable energy solutions .

Analytical Chemistry

DBHQ is also employed in analytical chemistry as a reagent for various assays and tests. Its ability to undergo redox reactions makes it useful for determining the presence of other compounds in complex mixtures. Techniques such as chromatography often utilize DBHQ for the separation and identification of target analytes .

Data Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Promising anticancer activity observed |

| Environmental Science | Disinfection byproduct in chlorinated water | Linked to health risks; requires better treatment methods |

| Material Science | Used in creating advanced polymers | Potential applications in organic electronics |

| Analytical Chemistry | Reagent for assays and chromatography | Useful for separation and identification of compounds |

作用机制

The mechanism of action of 2,5-Dibromohydroquinone involves its interaction with various molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The bromine atoms enhance its reactivity, allowing it to undergo substitution reactions with nucleophiles. These interactions can affect cellular processes and biochemical pathways .

相似化合物的比较

Similar Compounds

2,5-Dichlorohydroquinone: Similar structure but with chlorine atoms instead of bromine.

2,5-Diiodohydroquinone: Similar structure but with iodine atoms instead of bromine.

2,5-Difluorohydroquinone: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

2,5-Dibromohydroquinone is unique due to the presence of bromine atoms, which confer distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated, iodinated, or fluorinated counterparts. The bromine atoms also influence its physical properties, such as melting point and solubility .

生物活性

2,5-Dibromohydroquinone (DBHQ) is a halogenated phenolic compound with the molecular formula C₆H₄Br₂O₂ and a molecular weight of 267.90 g/mol. It is commonly used in various industrial applications, including as a precursor in the synthesis of other chemical compounds and as a potential antimicrobial agent. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and environmental implications.

- Molecular Formula: C₆H₄Br₂O₂

- Molecular Weight: 267.90 g/mol

- Melting Point: 191–194 °C

- Solubility: Soluble in methanol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness in inactivating Escherichia coli and Staphylococcus aureus, showcasing its potential as a disinfectant.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of different halogenated compounds, including this compound:

| Compound | Microorganism Tested | Inactivation Rate Constant (L mg⁻¹ h⁻¹) |

|---|---|---|

| This compound | E. coli | 0.79 |

| PCMX (p-chloro-m-cresol) | E. coli | 0.66 |

| 2,4-Diiodophenol | E. coli | 0.79 |

This data reflects that this compound has comparable inactivation rates to PCMX, suggesting it could serve as an effective alternative in disinfectant formulations .

Toxicity and Environmental Impact

While DBHQ demonstrates promising antimicrobial properties, its toxicity profile raises concerns regarding environmental safety. Studies have shown that halogenated phenolic compounds can exhibit endocrine-disrupting effects and may pose risks to aquatic organisms.

Toxicity Assessment

The following table summarizes the toxicity levels of various dibrominated compounds:

| Compound | EC50 (mg L⁻¹) | Toxicity Type |

|---|---|---|

| This compound | 0.92 | Developmental toxicity to marine embryos |

| PCMX | 188 | Developmental toxicity to marine embryos |

The lower EC50 value for DBHQ indicates a higher risk of developmental toxicity compared to PCMX .

Case Studies

- Antimicrobial Efficacy in Seawater : In a controlled environment study, DBHQ was tested for its degradation and antimicrobial efficacy under varying pH levels typical of seawater conditions. Results indicated that its effectiveness increased significantly at higher pH levels.

- Environmental Degradation : Another study examined the degradation kinetics of DBHQ in seawater, revealing rapid degradation under both light and dark conditions with half-lives ranging from 0.12 to 0.16 hours. This rapid breakdown suggests that while DBHQ may be effective as a disinfectant, its environmental persistence is low .

属性

IUPAC Name |

2,5-dibromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXCIRMSIFPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299865 | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-51-6 | |

| Record name | 14753-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,5-Dibromohydroquinone considered a marine environmental concern?

A: this compound is a halogenated disinfection byproduct (DBP) formed during the chlorination of saline wastewater, often containing bromide and iodide ions. When discharged into receiving seawater, these DBPs, including this compound, pose a risk to marine life due to their potential toxicity. []

Q2: How does the toxicity of this compound compare to other halogenated DBPs?

A: Studies using the marine polychaete Platynereis dumerilii showed this compound to be one of the most developmentally toxic halogenated DBPs tested. Its toxicity ranking was higher than other brominated and iodinated phenols, tribromoacetic acid, and haloacetic acids. []

Q3: Can sunlight mitigate the toxicity of this compound in seawater?

A: Yes, research suggests that sunlight exposure can lead to the detoxification of this compound in seawater. The process involves photoconversion, where the bromine atoms in this compound are replaced by chloride or hydroxide ions present in seawater. This ultimately leads to the formation of less toxic chlorophenolic, hydroxyphenolic, and eventually, aliphatic compounds. []

Q4: Are there any quantitative structure-activity relationships (QSAR) models available to predict the toxicity of this compound and similar compounds?

A: Yes, a QSAR model has been developed to predict the developmental toxicity of halogenated DBPs, including this compound, in marine polychaetes. The model utilizes physical-chemical descriptors like log P, pKa, and electronic descriptors like the lowest unoccupied molecular orbital (LUMO) energy and highest occupied molecular orbital (HOMO) energy. These descriptors relate to the transport, uptake, and interaction of the DBPs within the organism. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H4Br2O2, and its molecular weight is 267.89 g/mol.

Q6: Has this compound been explored for any applications beyond its existence as a disinfection byproduct?

A: While primarily studied for its environmental impact, one study explored a derivative of this compound. This derivative, 1,3,5-triazine crosslinked this compound (BHQTZ), was investigated as a potential hole-transport material in polymer light-emitting diodes (PLEDs). The study found BHQTZ to exhibit efficient hole-transport properties, suggesting its potential application in PLED technology. []

Q7: How does the presence of humic substances (HSs) in water affect the toxicity of this compound?

A: Research indicates that the presence of HSs in water slightly reduces the toxicity of this compound to the algae Pseudokirchneriella subcapitata. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。